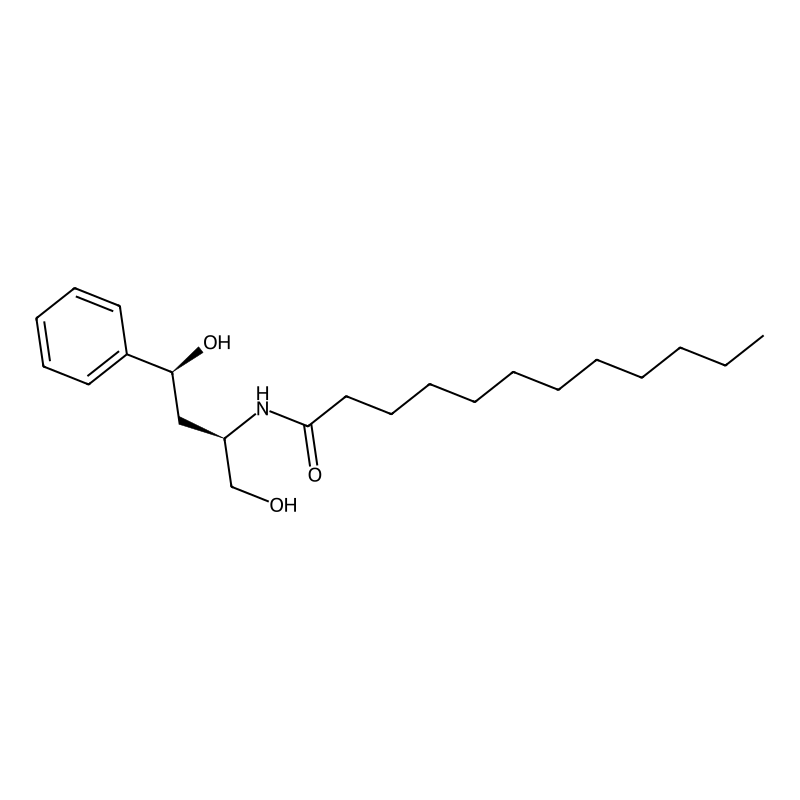

N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

PubChem Entry

The National Institutes of Health's PubChem database provides a basic profile for the compound, including its chemical structure, formula (C22H37NO3), and a unique identifier (CID 10970515) []. However, PubChem does not currently list any scientific literature or documented research applications for this specific molecule.

Commercial Availability

Several chemical suppliers offer N-[(1R,3S)-3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide for purchase, often indicating a purity of ≥98% [, ]. This suggests potential research applications, but the specific purposes are not disclosed by the suppliers.

Further exploration might involve:

Patent Searches

Scientific research can be a precursor to patenting new inventions. Searching patent databases for mentions of N-[(1R,3S)-3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide could reveal its potential uses or applications.

Scientific Literature Searches

In-depth searches of scientific databases using the compound's full name or synonyms might uncover research articles describing its properties, synthesis, or potential applications.

N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide, commonly referred to as HPA-12, is a synthetic compound characterized by its unique structure, which includes a dodecanamide backbone and a hydroxyphenylpropyl moiety. Its molecular formula is C22H37NO3, and it has a molecular weight of approximately 365.54 g/mol . HPA-12 is recognized for its role as an inhibitor of ceramide trafficking, specifically targeting the ceramide transfer protein (CERT), which is crucial in lipid metabolism and signaling pathways.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Reduction: The hydroxymethyl group may be oxidized or reduced depending on the reaction conditions, influencing the compound's biological activity.

- Substitution Reactions: The phenyl group can undergo electrophilic substitution, allowing for further derivatization and modification of the compound's properties.

These reactions are significant for modifying HPA-12 to enhance its biological activity or to create derivatives for specific applications.

HPA-12 exhibits notable biological activity as a competitive antagonist of CERT. By inhibiting CERT, HPA-12 disrupts ceramide transport within cells, which has implications for various diseases, including cancer and metabolic disorders. Studies have shown that HPA-12 can influence cell signaling pathways related to apoptosis and cell proliferation . Its ability to modulate lipid metabolism makes it a candidate for therapeutic interventions targeting lipid-related diseases.

The synthesis of N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide has been explored through various methods:

- Catalytic Enantioselective Synthesis: This method involves using chiral catalysts to achieve high enantioselectivity in producing HPA-12 from simpler precursors .

- Multi-step Synthesis: A series of chemical transformations starting from commercially available compounds can yield HPA-12. This typically includes steps such as alkylation, hydrolysis, and amide formation.

- Direct Coupling Reactions: Recent advancements have allowed for more streamlined approaches that couple the dodecanoyl group with the hydroxyphenylpropyl moiety directly.

These methods highlight the versatility in synthesizing HPA-12 while maintaining control over stereochemistry.

HPA-12 has potential applications in various fields:

- Pharmaceutical Research: Its role as a CERT inhibitor positions it as a candidate for drug development aimed at treating conditions related to ceramide dysregulation.

- Biochemical Studies: Researchers utilize HPA-12 to study ceramide metabolism and its implications in cellular signaling.

- Cosmetic Industry: Due to its effects on lipid metabolism, HPA-12 may find applications in formulations targeting skin health and hydration.

Interaction studies involving HPA-12 have demonstrated its binding affinity for CERT. These studies reveal that HPA-12 competes with natural ceramides for binding sites on CERT, thereby inhibiting ceramide transport . Furthermore, investigations into its interactions with other cellular proteins involved in lipid metabolism provide insights into its broader biological implications.

HPA-12 shares structural similarities with several other compounds that also interact with lipid metabolism pathways. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-(3-Hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide | Similar backbone | Inhibitor of ceramide trafficking | Different stereochemistry |

| N-(3-Hydroxyphenyl)decanamide | Shorter carbon chain | Modulates lipid metabolism | Lacks hydroxymethyl group |

| N-(1R,3R)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl)pentadecanamide | Longer carbon chain | Similar inhibitory effects on CERT | Varying carbon chain length |

HPA-12's unique combination of a long carbon chain and specific stereochemistry distinguishes it from these similar compounds, enhancing its potential efficacy and specificity in biological applications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Santos C, Fleury L, Rodriguez F, Markus J, Berkeš D, Daïch A, Ausseil F, Baudoin-Dehoux C, Ballereau S, Génisson Y. The CERT antagonist HPA-12: first practical synthesis and individual binding evaluation of the four stereoisomers. Bioorg Med Chem. 2015 May 1;23(9):2004-9. doi: 10.1016/j.bmc.2015.03.019. Epub 2015 Mar 12. PubMed PMID: 25818765.

3: Reddy AA, Prasad KR. Synthesis of β-Amino Ketones by Addition of Aryl Methyl Ketones to Sulfinimines: Application to the Total Synthesis of HPA-12, Norsedamine, and Sedamine. J Org Chem. 2017 Dec 15;82(24):13488-13499. doi: 10.1021/acs.joc.7b02611. Epub 2017 Nov 30. PubMed PMID: 29160073.

4: Saied EM, Diederich S, Arenz C. Facile synthesis of the CERT inhibitor HPA-12 and some novel derivatives. Chem Asian J. 2014 Aug;9(8):2092-4. doi: 10.1002/asia.201402241. Epub 2014 Jun 2. PubMed PMID: 24888419.

5: Scheiblich H, Schlütter A, Golenbock DT, Latz E, Martinez-Martinez P, Heneka MT. Activation of the NLRP3 inflammasome in microglia: the role of ceramide. J Neurochem. 2017 Dec;143(5):534-550. doi: 10.1111/jnc.14225. Epub 2017 Oct 26. PubMed PMID: 28940479.

6: Ďuriš A, Daïch A, Santos C, Fleury L, Ausseil F, Rodriguez F, Ballereau S, Génisson Y, Berkeš D. Asymmetric Synthesis and Binding Study of New Long-Chain HPA-12 Analogues as Potent Ligands of the Ceramide Transfer Protein CERT. Chemistry. 2016 May 4;22(19):6676-86. doi: 10.1002/chem.201505121. Epub 2016 Mar 31. PubMed PMID: 27031925.

7: Ueno M, Huang YY, Yamano A, Kobayashi S. Revised stereochemistry of ceramide-trafficking inhibitor HPA-12 by X-ray crystallography analysis. Org Lett. 2013 Jun 7;15(11):2869-71. doi: 10.1021/ol401101u. Epub 2013 May 23. PubMed PMID: 23701643.

8: Xiao ZF, Yao CZ, Kang YB. Ruthenium-catalyzed asymmetric N-demethylative rearrangement of isoxazolidines and its application in the asymmetric total syntheses of (-)-(1R,3S)-HPA-12 and (+)-(1S,3R)-HPA-12. Org Lett. 2014 Dec 19;16(24):6512-4. doi: 10.1021/ol503261h. Epub 2014 Nov 25. PubMed PMID: 25423582.

9: Kanojia SV, Chatterjee S, Chattopadhyay S, Goswami D. A chemoenzymatic synthesis of ceramide trafficking inhibitor HPA-12. Beilstein J Org Chem. 2019 Feb 18;15:490-496. doi: 10.3762/bjoc.15.42. eCollection 2019. PubMed PMID: 30873232; PubMed Central PMCID: PMC6404422.

10: Berkeš D, Daïch A, Santos C, Ballereau S, Génisson Y. Chemistry and Biology of HPAs: A Family of Ceramide Trafficking Inhibitors. Chemistry. 2016 Dec 5;22(49):17514-17525. doi: 10.1002/chem.201602947. Epub 2016 Sep 15. Review. PubMed PMID: 27628428.

11: Morita N, Kono R, Fukui K, Miyazawa A, Masu H, Azumaya I, Ban S, Hashimoto Y, Okamoto I, Tamura O. BF3-Mediated cis-Selective Cycloaddition of O-Silyloxime with Alkenes. J Org Chem. 2015 May 1;80(9):4797-802. doi: 10.1021/acs.joc.5b00426. Epub 2015 Apr 22. PubMed PMID: 25859817.

12: Ďuriš A, Wiesenganger T, Moravčíková D, Baran P, Kožíšek J, Daïch A, Berkeš D. Expedient and practical synthesis of CERT-dependent ceramide trafficking inhibitor HPA-12 and its analogues. Org Lett. 2011 Apr 1;13(7):1642-5. doi: 10.1021/ol2001057. Epub 2011 Feb 25. PubMed PMID: 21351771.

13: Yasuda S, Kitagawa H, Ueno M, Ishitani H, Fukasawa M, Nishijima M, Kobayashi S, Hanada K. A novel inhibitor of ceramide trafficking from the endoplasmic reticulum to the site of sphingomyelin synthesis. J Biol Chem. 2001 Nov 23;276(47):43994-4002. Epub 2001 Sep 6. Erratum in: J Biol Chem. 2013 Aug 16;288(33):24162. PubMed PMID: 11546801.

14: Yao CZ, Xiao ZF, Ning XS, Liu J, Zhang XW, Kang YB. Synthesis of syn-1,3-aminoalcohols via a Ru-catalyzed N-demethylative rearrangement of isoxazolidines and its application in a three-step total synthesis of HPA-12. Org Lett. 2014 Nov 7;16(21):5824-6. doi: 10.1021/ol502956j. Epub 2014 Oct 27. PubMed PMID: 25347750.

15: Koch-Edelmann S, Banhart S, Saied EM, Rose L, Aeberhard L, Laue M, Doellinger J, Arenz C, Heuer D. The cellular ceramide transport protein CERT promotes Chlamydia psittaci infection and controls bacterial sphingolipid uptake. Cell Microbiol. 2017 Oct;19(10). doi: 10.1111/cmi.12752. Epub 2017 Jun 15. PubMed PMID: 28544656.

16: Santos C, Stauffert F, Ballereau S, Dehoux C, Rodriguez F, Bodlenner A, Compain P, Génisson Y. Iminosugar-based ceramide mimicry for the design of new CERT START domain ligands. Bioorg Med Chem. 2017 Mar 15;25(6):1984-1989. doi: 10.1016/j.bmc.2017.02.026. Epub 2017 Feb 14. PubMed PMID: 28237558.

17: Zhao Y, Ishigami M, Nagao K, Hanada K, Kono N, Arai H, Matsuo M, Kioka N, Ueda K. ABCB4 exports phosphatidylcholine in a sphingomyelin-dependent manner. J Lipid Res. 2015 Mar;56(3):644-52. doi: 10.1194/jlr.M056622. Epub 2015 Jan 19. PubMed PMID: 25601960; PubMed Central PMCID: PMC4340311.

18: Nakamura Y, Matsubara R, Kitagawa H, Kobayashi S, Kumagai K, Yasuda S, Hanada K. Stereoselective synthesis and structure-activity relationship of novel ceramide trafficking inhibitors. (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide and its analogues. J Med Chem. 2003 Aug 14;46(17):3688-95. PubMed PMID: 12904073.

19: Kobayashi S, Matsubara R, Kitagawa H. Catalytic, asymmetric Mannich-type reactions of N-acylimino esters for direct formation of N-acylated amino acid derivatives. Efficient synthesis of a novel inhibitor of ceramide trafficking, HPA-12. Org Lett. 2002 Jan 10;4(1):143-5. PubMed PMID: 11772111.

20: Hullin-Matsuda F, Tomishige N, Sakai S, Ishitsuka R, Ishii K, Makino A, Greimel P, Abe M, Laviad EL, Lagarde M, Vidal H, Saito T, Osada H, Hanada K, Futerman AH, Kobayashi T. Limonoid compounds inhibit sphingomyelin biosynthesis by preventing CERT protein-dependent extraction of ceramides from the endoplasmic reticulum. J Biol Chem. 2012 Jul 13;287(29):24397-411. doi: 10.1074/jbc.M112.356733. Epub 2012 May 17. PubMed PMID: 22605339; PubMed Central PMCID: PMC3397866.